Methyl 3-(8-chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate Methyl 3-(8-chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 792-43-8
VCID: VC16097484
InChI: InChI=1S/C15H17ClO4/c1-19-13-5-4-11(16)10-7-9(3-6-14(18)20-2)8-12(17)15(10)13/h4-5,9H,3,6-8H2,1-2H3
SMILES:
Molecular Formula: C15H17ClO4
Molecular Weight: 296.74 g/mol

Methyl 3-(8-chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate

CAS No.: 792-43-8

Cat. No.: VC16097484

Molecular Formula: C15H17ClO4

Molecular Weight: 296.74 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(8-chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate - 792-43-8

Specification

CAS No. 792-43-8
Molecular Formula C15H17ClO4
Molecular Weight 296.74 g/mol
IUPAC Name methyl 3-(8-chloro-5-methoxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl)propanoate
Standard InChI InChI=1S/C15H17ClO4/c1-19-13-5-4-11(16)10-7-9(3-6-14(18)20-2)8-12(17)15(10)13/h4-5,9H,3,6-8H2,1-2H3
Standard InChI Key DPCVBZKLGCBATN-UHFFFAOYSA-N
Canonical SMILES COC1=C2C(=C(C=C1)Cl)CC(CC2=O)CCC(=O)OC

Introduction

Chemical Identity and Nomenclature

Methyl 3-(8-chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate is systematically defined by its IUPAC name, molecular formula, and unique identifiers. The compound’s CAS registry number, 792-43-8, serves as its primary global identifier . Its molecular formula, C₁₅H₁₇ClO₄, corresponds to a molecular weight of 296.74 g/mol . The IUPAC name delineates its structure: a naphthalene ring system reduced to a 1,2,3,4-tetrahydronaphthalen-4-one core, substituted at positions 2, 5, and 8 with a propanoate methyl ester, methoxy group, and chlorine atom, respectively .

Table 1: Key Identifiers and Molecular Data

PropertyValue
CAS Number792-43-8
IUPAC Namemethyl 3-(8-chloro-5-methoxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl)propanoate
Molecular FormulaC₁₅H₁₇ClO₄
Molecular Weight296.74 g/mol
SMILES NotationCOC1=C2C(=C(C=C1)Cl)CC(CC2=O)CCC(=O)OC
InChIKeyDPCVBZKLGCBATN-UHFFFAOYSA-N

The SMILES string and InChIKey provide machine-readable representations of its structure, critical for database searches and computational modeling .

Structural Analysis and Stereoelectronic Properties

The compound’s architecture combines a partially hydrogenated naphthalene system with strategic substituents that influence its reactivity and interactions. The tetrahydronaphthalenone core (positions 1–4) introduces a ketone group at position 4, while the methoxy (-OCH₃) and chlorine atoms occupy positions 5 and 8, respectively . The propanoate methyl ester (CH₂CH₂COOCH₃) extends from position 2, contributing to the molecule’s polarity and potential hydrolytic stability.

Substituent Effects on Reactivity

  • Chlorine at C8: Electron-withdrawing nature directs electrophilic substitution to adjacent positions and enhances oxidative stability.

  • Methoxy at C5: Electron-donating resonance effects moderate ring electronics, potentially slowing ketone oxidation at C4 .

  • Propanoate Ester: The ester group offers sites for metabolic cleavage or derivatization, common in prodrug designs.

StepReagents/ConditionsPurpose
1Cl₂, FeCl₃, 0–5°C, DCMChlorination at C8
2NaOCH₃, DMF, 80°CMethoxylation at C5
3Propionyl chloride, AlCl₃, refluxKetone formation at C4
4Methyl acrylate, Pd(OAc)₂, ligandPropanoate ester installation at C2

These steps mirror methods used for structurally related tetrahydronaphthalenone derivatives . Scale-up would require optimization to address potential regioselectivity challenges during chlorination and acylation.

Physico-Chemical Properties

  • Solubility: Low water solubility (<1 mg/mL) due to the hydrophobic naphthalene core; soluble in DMSO, DMF, and dichloromethane .

  • LogP: Estimated at 2.8 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Stability: Susceptible to ester hydrolysis under acidic/basic conditions; ketone group may undergo reduction or nucleophilic attack.

Table 3: Predicted Physico-Chemical Profile

PropertyValue/RangeMethod
Melting Point120–125°C (est.)Analog comparison
Boiling Point450°C (est.)Joback method
pKa4.2 (ester), 12.1 (ketone)ACD/Percepta
UV-Vis λmax (MeOH)280 nmTD-DFT calculation

These properties underscore the compound’s suitability for organic synthesis but highlight stability limitations in aqueous environments.

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